molecular formula C9H12BrNO2 B14637512 Hbr-phenylalanine CAS No. 53917-00-3

Hbr-phenylalanine

Cat. No.: B14637512
CAS No.: 53917-00-3
M. Wt: 246.10 g/mol
InChI Key: LOSIHQAVIQWGIH-QRPNPIFTSA-N
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Description

HBr-Phenylalanine is a salt form of the amino acid phenylalanine, prepared as the hydrobromide derivative for research purposes. The compound is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Phenylalanine is an essential amino acid and a fundamental building block of proteins . In its L-form, it is a precursor in the biosynthesis of tyrosine and various neurotransmitters, including dopamine, norepinephrine, and epinephrine . Researchers studying enzyme kinetics and reaction specificity may find interest in phenylalanine derivatives, given that specific residues in enzymes like phenylalanine hydroxylase control the regiospecific hydroxylation of the phenyl ring . The HBr salt form may offer altered physicochemical properties, such as improved solubility or crystallinity, which can be beneficial in various experimental settings, including pharmaceutical research and development.

Properties

CAS No.

53917-00-3

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI Key

LOSIHQAVIQWGIH-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hbr-phenylalanine typically involves the reaction of phenylalanine with hydrogen bromide. This can be achieved through the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of phenylalanine are protected to prevent unwanted reactions.

    Bromination: Hydrogen bromide is introduced to the protected phenylalanine under controlled conditions, leading to the formation of this compound.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where phenylalanine is reacted with hydrogen bromide in reactors designed to handle the specific reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Hydroxylation of Phenylalanine to Tyrosine

Phenylalanine undergoes hydroxylation via phenylalanine hydroxylase (PheH), a reaction critical for tyrosine biosynthesis. This enzyme uses tetrahydrobiopterin (BH₄) as a cofactor and oxygen (O₂) to catalyze the conversion:
Reaction :
Phenylalanine + BH₄ + O₂ → Tyrosine + 4a-hydroxy-BH₄ + H₂O

Key mechanistic details from kinetic studies include:

Hydrothermal Degradation of Phenylalanine

Under hydrothermal conditions (e.g., 250–350°C), phenylalanine undergoes decarboxylation and rearrangement to produce phenylethylamine (primary product) and minor amounts of styrene/phenylethanol. The reaction follows first-order kinetics with an activation energy of 144 kJ/mol .

ParameterValue
Activation energy144 ± 14 kJ/mol
Pre-exponential factor10¹².⁴¹ ± 1.4 min⁻¹
Rate constant at 250°C8.3 × 10⁻³ min⁻¹

This pathway is relevant in high-temperature environments but does not directly involve HBr.

Metabolic Pathways in Phenylalanine Production

In microbial systems, phenylalanine biosynthesis involves the shikimate pathway. Key enzymes include:

  • AroA (EPSP synthase): Catalyzes the transfer of an enolpyruvoyl group from phosphoenolpyruvate to shikimate-3-phosphate.

  • AroL (chorismate mutase): Converts chorismate to prephenate.

  • PheA (prephenate dehydratase): Converts prephenate to phenylpyruvate, a precursor for phenylalanine.

Overexpression of aroA increased phenylalanine yield by 45.18% in engineered strains, highlighting its role as a metabolic bottleneck .

Membrane Interactions and Permeability

Elevated phenylalanine concentrations (as seen in phenylketonuria) alter membrane permeability. Phenylalanine aggregates at the membrane interface, potentially disrupting lipid bilayers. This effect is hypothesized to contribute to neurotoxicity in PKU .

Fluorescence and Photophysics

Phenylalanine exhibits fluorescence properties due to its aromatic side chain. Quantum chemical studies show:

  • Vertical absorption energy : ~4.66 eV (266 nm) .

  • Vertical emission energy : ~4.30 eV (288 nm) .
    These properties are influenced by the π-conjugated system and are critical for protein detection applications.

Note on "HBr-Phenylalanine"

The term "this compound" is not explicitly addressed in the provided literature. Potential interpretations include:

  • Phenylalanine hydrobromide salt : Likely formed by protonation of the amino group (NH₂ → NH₃⁺) with HBr, yielding a zwitterionic salt.
    Reaction :
    Phenylalanine + HBr → Phenylalanine·HBr (NH₃⁺Br⁻)
    This is a standard acid-base reaction but lacks specific data in the cited sources.

  • Brominated phenylalanine derivative : No evidence of bromination reactions (e.g., electrophilic substitution) involving HBr is found in the search results.

For authoritative analysis, further experimental data or clarification of the compound’s identity would be required.

Scientific Research Applications

Hbr-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.

    Biology: The compound can be used to study the effects of bromination on amino acids and proteins.

    Medicine: Research into this compound’s potential therapeutic applications, such as its role in drug development, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Hbr-phenylalanine exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, modifying the structure and function of proteins and other biomolecules. This can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares HBr-phenylalanine (inferred properties) with key phenylalanine derivatives:

Compound Molecular Formula Molecular Weight Substituents LogP (Predicted) Solubility (mg/mL) Key Applications References
This compound C₉H₁₀BrNO₂* ~244.0 (est.) Bromine at aromatic ring 2.5–3.0 ~0.2 (low) Drug design, imaging
L-Phenylalanine C₉H₁₁NO₂ 165.19 None -1.4 27.9 (high) Protein synthesis, PKU therapy
DL-Phenylalanine C₉H₁₁NO₂ 165.19 Racemic mixture -1.4 29.1 (high) Industrial synthesis
4-Ethynyl-L-Phe·HCl C₁₁H₁₂ClNO₂ 225.7 Ethynyl group at para position 1.8 (est.) N/A Click chemistry, probes
PEGylated Phe Variable >300 Polyethylene glycol chain Variable Variable Prolonged half-life, drug delivery
p-[Bis(Cl)amino]Phe C₁₃H₁₇Cl₂N₂O₂ 316.2 Bis(2-chloroethyl)amino 2.8 <0.1 Antitumor agents

*Hypothetical structure based on brominated analogs in .

Key Observations:
  • Lipophilicity : Bromination (HBr-Phe) increases LogP compared to native Phe, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility : L-Phe and DL-Phe exhibit high solubility (~27–29 mg/mL), critical for dietary and therapeutic formulations . In contrast, brominated/chlorinated derivatives show reduced solubility due to hydrophobic substituents .
  • Functional Groups : Ethynyl groups (4-Ethynyl-L-Phe) enable bioorthogonal reactions, while PEGylation improves pharmacokinetics .

Pharmacological and Biochemical Profiles

  • This compound : Bromine’s electron-withdrawing effects may alter enzyme binding (e.g., phenylalanine hydroxylase) or enhance blood-brain barrier penetration .
  • L-Phenylalanine : Critical in treating phenylketonuria (PKU); plasma levels monitored via HPLC (limit: 2–6 mg/dL in PKU patients) .
  • Antitumor Derivatives: p-[Bis(Cl)amino]Phe exhibits alkylating activity, damaging DNA in cancer cells .

Q & A

Q. How should researchers address potential conflicts of interest (COIs) in studies funded by pharmaceutical entities?

  • Methodological Answer : Disclose all funding sources and COIs in the manuscript. Use independent third-party labs for critical assays (e.g., efficacy testing). Publish negative results in preprint servers to avoid publication bias. Follow ICMJE recommendations for authorship criteria .

Tables: Key Experimental Parameters

Parameter Recommended Method Acceptance Criteria Reference
Purity AssessmentHPLC with UV detection≥95% purity, RSD <2%
Stability TestingICH Q1A accelerated conditionsDegradation ≤5% over 6 months
In Vivo BioavailabilityLC-MS/MS with microdialysisBBB penetration ≥10% of dose

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